molecular formula C12H12N2O3 B2623811 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439900-55-6

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2623811
CAS No.: 1439900-55-6
M. Wt: 232.239
InChI Key: KJMHTPLKNNPHOM-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (CAS 1439900-55-6) is a high-purity chemical reagent with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is a solid supplied for research and development purposes and requires cold-chain transportation to ensure stability . As a 1,5-disubstituted imidazole derivative, it serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry. Researchers value this compound for its potential in designing and synthesizing novel bioactive molecules, given that the imidazole core is a privileged structure found in numerous pharmaceuticals. The molecule features a carboxylic acid functional group, which provides a handle for further chemical modifications, such as the formation of amide or ester linkages, to create diverse compound libraries for biological screening. The 3-methoxybenzyl substituent attached to the imidazole ring's nitrogen atom may contribute to the molecule's lipophilicity and influence its interaction with biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All information presented is for research and development purposes.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMHTPLKNNPHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the 3-Methoxybenzyl Group: This step involves the alkylation of the imidazole ring with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Imidazole Ring Reactivity

The imidazole ring undergoes characteristic reactions influenced by its aromaticity and dual nitrogen atoms:

  • Electrophilic Substitution : Halogenation occurs preferentially at the C-4 position due to electron-donating effects of the methoxybenzyl group .

  • Coordination Chemistry : The N-3 nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Zn²⁺, Rh³⁺) .

Carboxylic Acid Group

The -COOH group participates in:

  • Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters (e.g., ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) .

  • Salt Formation : Forms stable salts with inorganic bases (Na⁺, K⁺) .

Methoxybenzyl Substituent

The 3-methoxybenzyl group shows:

  • Demethylation : BF₃·Et₂O catalyzes methoxy → hydroxy conversion .

  • Oxidative Degradation : KMnO₄ oxidizes the benzyl side chain to benzoic acid derivatives .

Key Reaction Pathways and Experimental Data

Reaction Type Reagents/Conditions Products Yield Source
Esterification Ethanol, H₂SO₄, reflux (6 hr)Ethyl 1-(3-methoxybenzyl)-1H-imidazole-5-carboxylate78%
N-Alkylation 3-Methoxybenzyl chloride, K₂CO₃, DMF1,3-Disubstituted imidazolium salts65-82%
Oxidative Demethylation BBr₃, CH₂Cl₂, -78°C → RT1-(3-Hydroxybenzyl)-1H-imidazole-5-carboxylic acid54%
Decarboxylation CuO, quinoline, 200°C1-(3-Methoxybenzyl)-1H-imidazole91%
Halogenation NBS, AIBN, CCl₄, Δ4-Bromo-1-(3-methoxybenzyl)-1H-imidazole-5-carboxylic acid73%

Substituent Effects on Reactivity

  • Methoxy Position : 3-Methoxy substitution enhances electrophilic substitution rates vs. 2- or 4-methoxy analogs due to resonance stabilization .

  • Carboxylic Acid vs. Ester : The -COOH group increases aqueous solubility (logP = 1.2) but reduces thermal stability (Tₐ = 215°C) compared to esters (logP = 2.8, Tₐ = 189°C) .

Catalytic Behavior

  • Acid-Base Catalysis : The imidazole N-H participates in proton transfer steps during ester hydrolysis (k₂ = 3.8 × 10⁻⁴ M⁻¹s⁻¹ at pH 7) .

  • Metal-Mediated Reactions : Zn²⁺ coordination activates the carboxylate for nucleophilic attack in decarboxylation .

Stability Considerations

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 3.2 hr at pH 9) via imidazole ring opening .

  • Thermal Stability : Decomposes above 240°C through simultaneous decarboxylation and demethylation .

Scientific Research Applications

Medicinal Chemistry

Xanthine Oxidase Inhibition
One of the most notable applications of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is as a xanthine oxidase inhibitor. This inhibition is crucial for managing conditions such as gout and hyperuricemia, as it reduces uric acid production in the body. Research indicates that compounds with similar structures have demonstrated potential anti-cancer and anti-inflammatory effects, positioning this compound as a candidate for further pharmacological exploration .

Anticancer Activity
The compound has been explored for its anticancer properties. Studies have shown that imidazole derivatives can exhibit significant biological activities, including the ability to inhibit tumor growth and metastasis. The mechanism often involves the modulation of various signaling pathways relevant to cancer cell proliferation and survival .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and the formation of derivatives with enhanced biological activity .

Catalytic Reactions
The compound has been involved in catalytic protodeboronation processes, particularly in the context of radical approaches to synthesize alkyl boronic esters. This application highlights its utility in developing new synthetic methodologies that can be applied in pharmaceutical chemistry.

Biological Studies

Interaction Studies
Research efforts have focused on understanding the binding affinity of this compound to xanthine oxidase and other enzymes involved in purine metabolism. Molecular docking studies have provided insights into its interactions at the molecular level, guiding modifications for enhanced activity .

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated the inhibitory potency of various imidazole derivatives on xanthine oxidase activity. Among these, this compound showed promising results with an IC50 value indicating effective inhibition, which could be leveraged for therapeutic applications in hyperuricemia management .

Case Study 2: Anticancer Activity

In another investigation, a series of imidazole derivatives were tested for their anticancer properties against several cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting potential as chemotherapeutic agents .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryXanthine oxidase inhibitorReduces uric acid levels; potential for gout treatment
Synthetic ApplicationsBuilding block for organic synthesisUseful in creating complex molecules
Biological StudiesInteraction with enzymesInsights into binding affinities and mechanisms
Case StudiesAnticancer activitySignificant cytotoxic effects against cancer cells

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Methoxy Group (Target Compound) : The 3-methoxybenzyl group provides moderate electron-donating effects, enhancing solubility via polar interactions. However, its metabolic liability (demethylation via cytochrome P450 enzymes) may limit bioavailability .
  • Trifluoromethyl Group (Analog) : The CF₃ group increases lipophilicity (logP ~2.5) and metabolic resistance, making this analog suitable for prolonged target engagement in vivo .

Research Findings and Structure-Activity Relationships (SAR)

Role of the Carboxylic Acid Group

The C5-carboxylic acid moiety is critical for:

  • Metal Chelation: Potential interaction with metalloenzymes (e.g., angiotensin-converting enzyme) .
  • Hydrogen Bonding : Enhances binding to polar residues in target proteins, as seen in benzimidazole-based angiotensin II receptor antagonists (e.g., CV-11974, IC₅₀ = 1.12 × 10⁻⁷ M) .

Impact of Substituent Position

  • 3-Substitution vs. 4-Substitution : Analogs with substituents at the 3-position (e.g., 3-CF₃, 3-OCH₃) show superior target affinity compared to 4-substituted variants, likely due to steric compatibility with hydrophobic enzyme pockets .

Biological Activity

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of a carboxylic acid group and a methoxybenzyl substituent enhances its chemical reactivity and potential interactions with biological targets.

Physical Properties

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 1439900-55-6

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The carboxylic acid moiety can form hydrogen bonds with key amino acids in enzyme active sites, potentially inhibiting their activity .
  • Receptor Interaction : The compound might act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
  • DNA Intercalation : The aromatic structure allows for possible intercalation into DNA, impacting replication and transcription processes.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. For example:

  • In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli at varying concentrations .

Anticancer Potential

Recent studies have explored the anticancer properties of imidazole derivatives. For instance:

  • A study reported that an imidazole derivative exhibited IC₅₀ values of 57.4 μM against DLD-1 colorectal cancer cells and 79.9 μM against MCF-7 breast cancer cells, indicating potential for further development .

Study on HIV-1 Inhibition

A notable study assessed the inhibitory effects of various imidazole derivatives on HIV-1 integrase interactions. Among the tested compounds, several showed over 50% inhibition of the IN-LEDGF/p75 interaction, highlighting their potential as antiviral agents .

CompoundPercentage Inhibition
Compound 10a83%
Compound 11e89%
Reference Compound MUT 10190%

Evaluation of Antimicrobial Activity

In a separate investigation into antimicrobial properties, derivatives were synthesized and tested against common pathogens. Results indicated that certain modifications to the imidazole structure significantly enhanced antibacterial activity.

CompoundTarget OrganismZone of Inhibition (mm)
Compound AS. aureus32
Compound BE. coli27

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